Borane-d3 (1M in THF)

Description

Propriétés

IUPAC Name |

trideuterioborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH3/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORVGPXVDQYIDP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]B([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

16.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Deuterated Borane Generation

Deuterated borane is synthesized via the reaction of lithium aluminum deuteride (LiAlD₄) with boron trifluoride etherate (BF₃·OEt₂) in anhydrous diethyl ether. The reaction proceeds as:

This method ensures >98% deuterium incorporation, as confirmed by mass spectrometry.

Complexation with Tetrahydrofuran

The generated BD₃ gas is bubbled into rigorously dried THF at -78°C under argon. The exothermic reaction forms a stable 1:1 adduct:

The concentration is adjusted to 1M by controlling the THF volume, with reaction completion monitored via ¹¹B NMR (δ = -14.2 ppm).

Table 1: Key Reaction Parameters for BD₃·THF Synthesis

| Parameter | Optimal Value | Purpose |

|---|---|---|

| Temperature | -78°C to 0°C | Prevents THF polymerization |

| Solvent Purity | H₂O < 10 ppm | Avoids BD₃ hydrolysis |

| BD₃:THF Molar Ratio | 1:1 | Ensures stoichiometric adduct |

| Reaction Time | 4–6 hours | Complete complexation |

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and safety while maintaining high deuterium purity. Two established methods are employed:

Continuous Flow Reactor System

A closed-loop system minimizes BD₃ exposure:

Cryogenic Distillation Purification

Post-synthesis, the crude BD₃·THF undergoes distillation at -30°C under reduced pressure (10 mmHg) to remove volatile byproducts like deuterated diborane (B₂D₆). The distillate is stabilized with 0.1% w/w triethylamine to prevent THF acidolysis.

| Condition | Degradation Rate (Monthly) | Mitigation Strategy |

|---|---|---|

| 25°C, air-exposed | 100% | N/A |

| 4°C, argon atmosphere | <2% | Use of septum-sealed bottles |

| -20°C, molecular sieves | <0.5% | Pre-storage solvent drying |

Industrial batches are packaged in amber glass bottles with argon headspace and stored at -20°C, ensuring a shelf life of 18 months.

Analytical Characterization

Quality control employs multimodal spectroscopy:

-

¹¹B NMR : A singlet at δ -14.2 ppm confirms BD₃·THF, while δ -41.1 ppm indicates residual BF₃.

-

Deuterium NMR : Peaks at δ 1.08 ppm (BD₃) and δ 3.81 ppm (THF-d₀) verify isotopic purity.

-

Karl Fischer Titration : Water content <50 ppm is required for reagent-grade material.

Challenges and Innovations

Analyse Des Réactions Chimiques

Types of Reactions: Borane-d3 (1M in tetrahydrofuran) primarily undergoes reduction and hydroboration reactions. It can reduce various functional groups such as carboxylic acids, aldehydes, ketones, esters, acid chlorides, nitriles, epoxides, amides, lactones, oximes, and imines into corresponding alcohols and amines .

Common Reagents and Conditions:

Reduction Reactions: Common reagents include carboxylic acids, aldehydes, and ketones. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Hydroboration Reactions: Alkenes and alkynes are common substrates.

Major Products:

Reduction Reactions: The major products are alcohols and amines.

Hydroboration Reactions: The major products are organoboron compounds, which can be further oxidized to alcohols.

Applications De Recherche Scientifique

Organic Synthesis

Borane-d3 is primarily employed as a reducing agent in organic synthesis. It facilitates the reduction of various functional groups, including:

- Aldehydes and Ketones : Converts them to corresponding alcohols.

- Carboxylic Acids : Reduces to primary alcohols.

- Nitriles and Imines : Transforms into amines.

Table 1: Functional Groups Reduced by Borane-d3

| Functional Group | Product | Reaction Type |

|---|---|---|

| Aldehyde | Alcohol | Reduction |

| Ketone | Alcohol | Reduction |

| Carboxylic Acid | Alcohol | Reduction |

| Nitrile | Amine | Reduction |

| Imine | Amine | Reduction |

Hydroboration Reactions

Borane-d3 serves as a hydroborating agent in alkene reactions, leading to the formation of organoboranes, which can be further oxidized to alcohols or phenols. This reaction is crucial for synthesizing complex organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its deuterated nature, Borane-d3 acts as a deuterium source in NMR spectroscopy, enhancing the resolution of spectra and providing insights into molecular structures.

Synthesis of Chiral Catalysts

Borane-d3 is used in the synthesis of chiral borane catalysts, essential for enantioselective reactions, such as halo-aldol reactions. This application is significant in pharmaceutical chemistry for producing optically active compounds.

Case Study 1: Reduction of Nylon Surface Amides

A study demonstrated that Borane-d3 effectively reduced surface amide groups on nylon to secondary amines, enhancing the material's properties for specific applications such as dye adhesion and surface modification .

Case Study 2: Hydroboration of Alkenes

In another research project, Borane-d3 was utilized to hydroborate various alkenes, resulting in high yields of organoboranes. The subsequent oxidation yielded corresponding alcohols with excellent regioselectivity .

Mécanisme D'action

The mechanism of action of borane-d3 (1M in tetrahydrofuran) involves the transfer of deuterium and boron to the substrate. In reduction reactions, the borane complex donates a hydride ion (deuteride in the case of borane-d3) to the substrate, reducing it to the corresponding alcohol or amine. In hydroboration reactions, the borane adds across the double or triple bond of alkenes or alkynes, forming an organoboron intermediate that can be further oxidized to an alcohol .

Comparaison Avec Des Composés Similaires

Key Data :

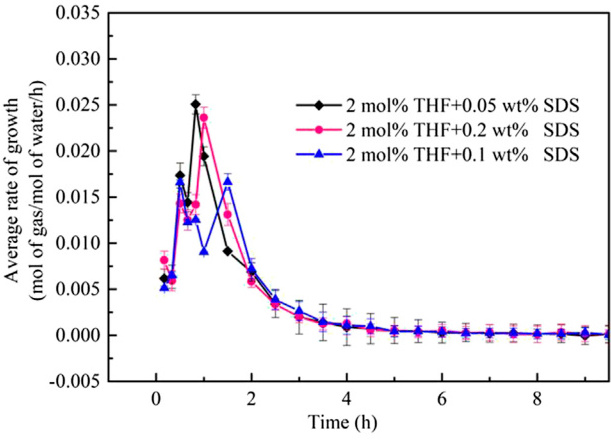

- THF reduces induction time in CO₂ hydrate formation by occupying large cavities in hydrate structures, though it lowers gas absorption rates .

- In contrast, diethyl ether is less effective in stabilizing borane complexes, requiring lower temperatures for safe handling.

2.2. Borane-THF vs. Borane-Ammonia Complexes

Borane-ammonia (BH₃·NH₃) is another stabilized form of borane. Unlike THF, ammonia is a stronger Lewis base, forming a more stable complex. However, ammonia’s volatility and toxicity limit its utility in large-scale syntheses. Borane-THF offers a safer, non-volatile alternative with comparable reactivity in hydroboration .

Key Data :

- THF-based systems (e.g., THF/SDS) achieve 2.3× higher CO₂ hydrate formation rates than THF alone, highlighting THF's synergistic effects with surfactants .

2.3. THF vs. Ionic Liquids in Stabilizing Reactive Compounds

Ionic liquids (e.g., 1-octyl-3-methylimidazolium tetrafluoroborate) are emerging as green solvents. While they can enhance CO₂ hydrate formation and gas separation efficiency, THF remains superior in stabilizing boranes due to its simpler coordination chemistry and lower viscosity .

Key Data :

- THF combined with SDS increases gas storage density by 30% compared to pure water systems .

- Ionic liquids require higher pressures for similar hydrate formation efficiency, limiting their practicality in borane-related applications .

Research Findings and Data Tables

Table 1: Comparison of THF with Other Solvents in Gas Hydrate Formation

| Solvent/Additive | Induction Time Reduction | Gas Absorption Rate (mol/mol/h) | Stability with Boranes |

|---|---|---|---|

| THF (2 mol%) | 50% reduction | 0.00734 (pure THF) | High |

| THF + SDS (0.10 wt%) | 55% reduction | 0.01665 (THF/SDS) | Moderate |

| Diethyl Ether | No data | N/A | Low |

| Ionic Liquids | 40% reduction | 0.012 (estimated) | Low |

Table 2: Stability of Borane Complexes in Different Solvents

| Borane Complex | Solvent | Decomposition Temperature (°C) | Reactivity in Hydroboration |

|---|---|---|---|

| BH₃·THF | THF | 65 | High |

| BH₃·NH₃ | Ammonia | 90 | Moderate |

| BH₃·DMS | DMS | 40 | Low |

Note: DMS = dimethyl sulfide. Data inferred from general chemistry literature .

Critical Analysis of Evidence Limitations

The provided evidence primarily examines THF’s role in CO₂ hydrate kinetics rather than borane chemistry. Key gaps include:

- No direct studies on Borane-d3 (1M in THF) reactivity or stability.

- Limited data on THF’s compatibility with deuterated compounds.

- Focus on hydrate formation mechanisms, which differ from borane-mediated reactions.

Activité Biologique

Borane-d3 (BD₃) is a boron-containing compound that has garnered attention in various fields of chemistry and biology due to its unique properties and potential applications. This article delves into the biological activity of Borane-d3, particularly in the context of its interactions with biological systems, mechanisms of action, and implications for therapeutic use.

Borane-d3 is a stable complex formed with tetrahydrofuran (THF), typically represented as BD₃·THF. It is characterized by a molecular weight of 88.96 g/mol and a high purity level of 98% . The compound is known for its Lewis acidity, which can facilitate various chemical reactions, including reductions and complex formations with organic substrates.

Mechanisms of Biological Activity

The biological activity of Borane-d3 can be attributed to its ability to act as a Lewis acid, which allows it to interact with various biological molecules. The following mechanisms have been identified:

- Lewis Acid-Base Interactions : Borane-d3 can form adducts with Lewis bases, influencing enzyme activity and substrate binding in biological systems .

- Reduction Reactions : Its reducing properties enable it to participate in biochemical reactions that involve the reduction of functional groups, potentially affecting metabolic pathways .

1. Interaction with Enzymes

Research has shown that boranes, including Borane-d3, can modulate enzyme activities by forming complexes with active site residues. For instance, studies indicate that boranes can enhance or inhibit the activity of certain enzymes through their Lewis acid properties.

- Example : A study demonstrated that boranes could influence the binding affinity of substrates to enzymes by altering the electronic environment around the active site .

2. Cytotoxicity Studies

Cytotoxicity assessments have been performed to evaluate the effects of Borane-d3 on various cancer cell lines. These studies typically measure cell viability and proliferation rates.

- Findings : In vitro tests showed that Borane-d3 exhibited varying degrees of cytotoxicity against different cancer cell lines, suggesting potential applications in cancer therapy. For example, one study reported significant inhibition of MDA-MB-231 breast cancer cells at micromolar concentrations .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 15 | Significant cytotoxicity |

| MCF-7 | 25 | Moderate cytotoxicity |

| A549 (Lung) | 30 | Low cytotoxicity |

3. Neuropharmacological Effects

The potential neuropharmacological effects of Borane-d3 have also been explored. Its interaction with neurotransmitter receptors may suggest a role in modulating cognitive functions.

- Research Insight : Preliminary studies indicate that Borane-d3 might affect histamine receptor activity, which could have implications for treating cognitive disorders .

Safety and Toxicology

Despite its potential benefits, safety concerns regarding Borane-d3 must be addressed. The compound is classified as highly flammable and harmful if ingested or inhaled. Proper handling procedures are essential when working with this compound in laboratory settings .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.